N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
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Overview
Description
N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound that features a benzodioxole ring fused with a methoxybenzyl and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the condensation of 4-methoxybenzaldehyde with benzo[d][1,3]dioxole-5-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylamine
- N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethylene
Uniqueness
N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C16H17NO3/c1-17(10-12-3-6-14(18-2)7-4-12)13-5-8-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3 |
InChI Key |
NUPWBAPXXGWIPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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